molecular formula C16H12ClFN2OS B2939528 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 900000-78-4

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide

Cat. No.: B2939528
CAS No.: 900000-78-4
M. Wt: 334.79
InChI Key: AANYDHLSMXBQJN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide (molecular formula: C₁₆H₁₂ClFN₂OS; molecular weight: 334.8 g/mol) is a benzothiazole-derived acetamide with a 7-chloro-4-methyl substitution on the benzothiazole ring and a 4-fluorophenyl group attached to the acetamide moiety . Benzothiazoles are known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The chloro and methyl groups on the benzothiazole ring and the fluorine on the phenyl group likely enhance lipophilicity and metabolic stability, making this compound a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2OS/c1-9-2-7-12(17)15-14(9)20-16(22-15)19-13(21)8-10-3-5-11(18)6-4-10/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANYDHLSMXBQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound with notable biological activity, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

1. Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Benzothiazole Core : The benzothiazole core can be synthesized through cyclization reactions involving 2-aminothiophenol and carbon disulfide, followed by oxidation.
  • Amidation : The final product is obtained by coupling the chlorinated benzothiazole with 4-fluorophenyl acetamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Anticancer Properties

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer activity. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference Drug IC50 (μM)
MCF-7 (Breast)14.34Doxorubicin19.35
HCT-116 (Colon)6.90Doxorubicin11.26
A549 (Lung)22.96Doxorubicin23.47

These results demonstrate that the compound exhibits comparable or superior cytotoxicity to doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, outperforming standard antibiotics in certain assays:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 μg/mL
Escherichia coli15 μg/mL

These findings suggest potential applications in treating infections resistant to conventional antibiotics .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, disrupting metabolic pathways critical for cancer cell survival and proliferation.
  • Signal Transduction Interference : It may also interfere with signal transduction pathways that regulate cell growth and apoptosis, leading to increased cancer cell death .

4. Case Studies

Several studies have explored the efficacy of this compound:

  • Study on MCF-7 Cells : A study reported that this compound significantly inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of 14.34 μM, indicating its potential as a therapeutic agent against breast cancer .
  • Evaluation Against Bacterial Strains : Another investigation demonstrated that this compound exhibited strong antibacterial properties against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent .

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring and acetamide group undergo oxidation under controlled conditions:

  • Chlorine substituent oxidation : Using KMnO₄/H₂SO₄ converts the chloro group to a carboxylic acid at position 7.

  • Sulfide oxidation : The thiazole sulfur can be oxidized to sulfoxide or sulfone derivatives with H₂O₂ or mCPBA.

Reaction TypeReagents/ConditionsProductYieldReference
Chloro → Carboxylic AcidKMnO₄ (10%), H₂SO₄, 80°C7-carboxy derivative65–78%
Sulfur Oxidation3% H₂O₂, CH₃COOH, RTSulfoxide52%

Nucleophilic Substitution

The 7-chloro position is susceptible to nucleophilic displacement:

  • Amine substitution : Reacts with aliphatic amines (e.g., ethylenediamine) in DMF at 120°C to yield 7-amino derivatives .

  • Hydrolysis : Aqueous NaOH (2M) replaces chlorine with hydroxyl groups.

SubstrateNucleophileConditionsProductReference
7-ClNH₂CH₂CH₂N(CH₃)₂DMF, 120°C, 8h7-(dimethylaminoethyl)amine
7-ClNaOH (2M)Reflux, 4h7-hydroxy derivative

Acetamide Hydrolysis

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

  • Basic hydrolysis : NaOH/EtOH yields 2-(4-fluorophenyl)acetic acid.

  • Acidic hydrolysis : HCl (6M) produces the corresponding ammonium chloride.

ConditionsReagentsProductApplicationReference
BasicNaOH (5M), EtOH, 70°CCarboxylic acidIntermediate for esterification
AcidicHCl (6M), refluxAmmonium saltPrecursor for re-amination

Cycloaddition and Cross-Coupling

The benzothiazole core participates in cycloaddition and coupling reactions:

  • Suzuki coupling : Pd(PPh₃)₄ catalyzes aryl boronic acid coupling at position 4.

  • 1,3-Dipolar cycloaddition : Reacts with nitrile oxides to form isoxazoline hybrids.

ReactionPartnersCatalystProductReference
Suzuki Coupling4-Fluorophenylboronic acidPd(PPh₃)₄Biaryl derivative
CycloadditionNitrile oxideCuIIsoxazoline-benzothiazole

Reductive Modifications

Selective reductions target specific functional groups:

  • Nitro group reduction : H₂/Pd-C converts nitro to amine at position 4.

  • Disulfide formation : NaBH₄ reduces thioacetamide to disulfide-linked dimers.

Target GroupReducing AgentProductYieldReference
NitroH₂ (1 atm), Pd-C (5%)4-Amino derivative85%
ThioacetamideNaBH₄, MeOHDisulfide dimer60%

Research Insights

  • Antimicrobial optimization : Substitution at position 7 with piperazine enhances activity against S. aureus (MIC: 2 µg/mL) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve substitution yields by 20–30% compared to THF.

This compound’s reactivity profile enables tailored modifications for drug discovery, particularly in developing antimicrobial and anticancer agents. Future studies should explore enantioselective syntheses and in vivo stability of derivatives.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzothiazole and Phenyl Rings

Key Analogs :

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate (C₁₆H₁₃ClN₂OS·H₂O) Substituents: 4-chloro on benzothiazole; 3-methylphenyl on acetamide. Biological Activity: Benzothiazoles with chloro and aryl groups exhibit anticancer and antibacterial properties . Structural Data: Dihedral angle between benzothiazole and benzene rings is 79.3°, influencing molecular packing and hydrogen bonding .

N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (Patent: EP3348550A1)

  • Substituents: 6-ethoxy on benzothiazole; 4-chlorophenyl on acetamide.
  • Functional Impact: Ethoxy group may enhance solubility compared to halogen/methyl groups.

2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide (C₁₄H₁₁FN₂O₃)

  • Substituents: 4-fluorophenyl and 4-nitrophenyl.
  • Physicochemical Data: Melting point = 123°C; IR peaks at 1712 cm⁻¹ (C=O stretch), 1597 cm⁻¹ (aromatic C=C) .
Comparison with Target Compound :
Parameter Target Compound Analog 1 Analog 2 Analog 3
Benzothiazole Substituent 7-chloro, 4-methyl 4-chloro 6-ethoxy N/A (no benzothiazole)
Phenyl Substituent 4-fluoro 3-methyl 4-chloro 4-fluoro and 4-nitro
Molecular Weight 334.8 g/mol 342.8 g/mol (with H₂O) ~350 g/mol (estimated) 274.3 g/mol
Key Functional Groups Cl, CH₃, F Cl, CH₃ OEt, Cl F, NO₂
Potential Bioactivity Anticancer (predicted) Anticancer, antibacterial Not reported Antimicrobial (inferred)
  • The 4-fluorophenyl group enhances electronegativity and metabolic stability compared to nitro or methylphenyl groups .

Physicochemical and Crystallographic Properties

  • Melting Points: Target compound: Not reported, but analogs with chloro/fluorine substitutions typically range 120–400°C . Analog 1: 397–398 K . Analog 3: 123°C .
  • Crystallography: Analog 1 exhibits O–H⋯N and N–H⋯O hydrogen bonds, with π–π stacking stabilizing the crystal lattice .

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